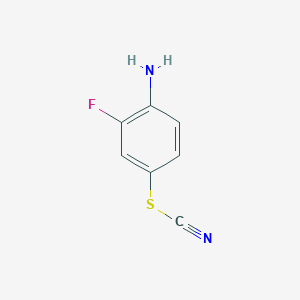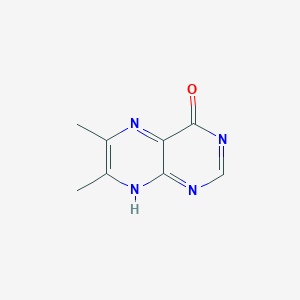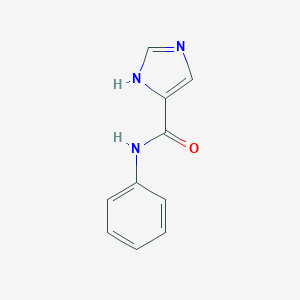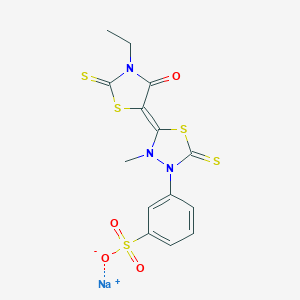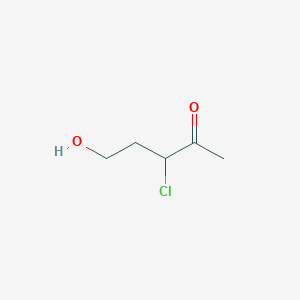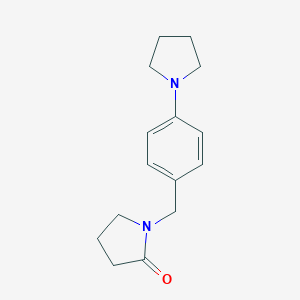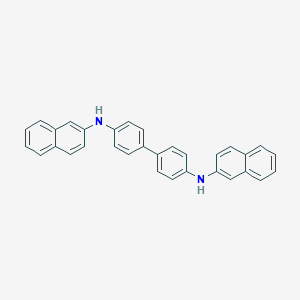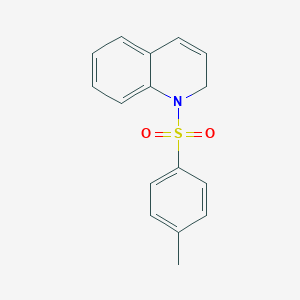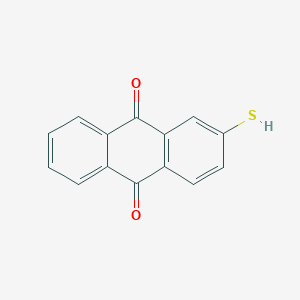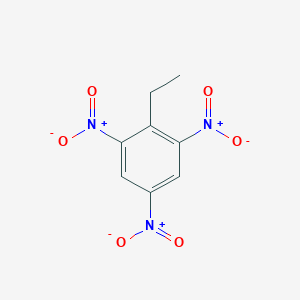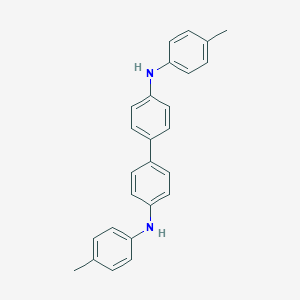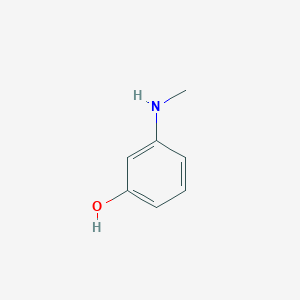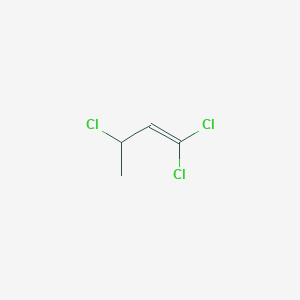
1,1,3-Trichloro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloro-1-butene (TCB) is a colorless liquid that is widely used in various industrial applications. It is a halogenated unsaturated hydrocarbon that is commonly used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemicals. TCB has been extensively studied for its chemical and physical properties, as well as its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,1,3-Trichloro-1-butene is not fully understood, but it is believed to act as an alkylating agent, which can lead to DNA damage and cell death. 1,1,3-Trichloro-1-butene has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Effets Biochimiques Et Physiologiques
1,1,3-Trichloro-1-butene has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, 1,1,3-Trichloro-1-butene has been shown to cause liver damage and kidney damage. 1,1,3-Trichloro-1-butene has also been shown to have teratogenic effects, causing birth defects in animal offspring.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,3-Trichloro-1-butene has several advantages as a laboratory reagent, including its high reactivity and its ability to form stable adducts with various molecules. However, 1,1,3-Trichloro-1-butene also has several limitations, including its toxicity and its potential for environmental contamination.
Orientations Futures
There are several future directions for research on 1,1,3-Trichloro-1-butene. One area of research is the development of new synthetic methods for 1,1,3-Trichloro-1-butene that are more efficient and environmentally friendly. Another area of research is the study of 1,1,3-Trichloro-1-butene's potential applications in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of 1,1,3-Trichloro-1-butene and its potential implications for human health and the environment.
Méthodes De Synthèse
1,1,3-Trichloro-1-butene can be synthesized through several methods, including the reaction of 1,3-butadiene with chlorine gas and the reaction of 1,1,3-trichloro-2-butene with sodium hydroxide. The latter method is more commonly used due to its higher yield and lower cost. The synthesis of 1,1,3-Trichloro-1-butene requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1,1,3-Trichloro-1-butene has been extensively studied for its potential applications in various fields. In the agrochemical industry, 1,1,3-Trichloro-1-butene is used as an intermediate in the production of herbicides and insecticides. In the pharmaceutical industry, 1,1,3-Trichloro-1-butene is used as a starting material for the synthesis of various drugs. 1,1,3-Trichloro-1-butene has also been studied for its potential applications in the field of materials science, including the production of polymers and other materials.
Propriétés
Numéro CAS |
13279-86-2 |
|---|---|
Nom du produit |
1,1,3-Trichloro-1-butene |
Formule moléculaire |
C4H5Cl3 |
Poids moléculaire |
159.44 g/mol |
Nom IUPAC |
1,1,3-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 |
Clé InChI |
DXLYBTCQQZDCQD-UHFFFAOYSA-N |
SMILES |
CC(C=C(Cl)Cl)Cl |
SMILES canonique |
CC(C=C(Cl)Cl)Cl |
Synonymes |
1,1,3-Trichloro-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



